1-(4-Bromophenyl)-3-cyclohexyl-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3-cyclohexyl-3-phenylpropan-1-one is an organic compound that features a bromine atom attached to a phenyl ring, a cyclohexyl group, and a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-cyclohexyl-3-phenylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde, cyclohexylmagnesium bromide, and phenylpropanone.
Grignard Reaction: Cyclohexylmagnesium bromide is prepared by reacting cyclohexyl bromide with magnesium in anhydrous ether. This Grignard reagent is then reacted with 4-bromobenzaldehyde to form the corresponding alcohol.
Dehydration: The alcohol is dehydrated to form the desired ketone, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-cyclohexyl-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-3-cyclohexyl-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-cyclohexyl-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the phenyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through modulation of enzyme activity or interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-2-phenylpropan-1-one: Similar structure but lacks the cyclohexyl group.
1-(4-Bromophenyl)-3-phenylpropan-1-one: Similar structure but lacks the cyclohexyl group.
1-(4-Chlorophenyl)-3-cyclohexyl-3-phenylpropan-1-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-(4-Bromophenyl)-3-cyclohexyl-3-phenylpropan-1-one is unique due to the presence of both a bromine atom and a cyclohexyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H23BrO |
---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-cyclohexyl-3-phenylpropan-1-one |
InChI |
InChI=1S/C21H23BrO/c22-19-13-11-18(12-14-19)21(23)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17,20H,2,5-6,9-10,15H2 |
InChI Key |
NAPOIRHBQZSGTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.